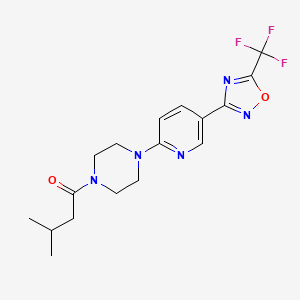

3-Methyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)butan-1-one

Description

Properties

IUPAC Name |

3-methyl-1-[4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazin-1-yl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F3N5O2/c1-11(2)9-14(26)25-7-5-24(6-8-25)13-4-3-12(10-21-13)15-22-16(27-23-15)17(18,19)20/h3-4,10-11H,5-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNSHIBEGHDQBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-Methyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)butan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Structural Overview

The compound features several key structural components:

- A trifluoromethyl group attached to an oxadiazole ring, which is known for its diverse biological activities.

- A pyridine moiety that often contributes to pharmacological properties.

- A piperazine ring, frequently associated with various therapeutic effects.

Anticancer Properties

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the one have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 0.48 | Induces apoptosis via caspase activation |

| 5b | HCT-116 | 1.54 | G1 phase cell cycle arrest |

| 5c | U-937 | 0.19 | Inhibition of proliferation |

These findings suggest that the incorporation of the oxadiazole moiety enhances the cytotoxic effects on cancer cells, making it a potential candidate for further development in cancer therapy .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Research has shown that oxadiazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's:

These compounds also demonstrated antioxidant properties and the ability to inhibit β-secretase-1 (BACE-1), further supporting their potential use in treating neurodegenerative conditions .

Antimicrobial Activity

The biological activity of similar oxadiazole compounds has also been evaluated for antimicrobial properties. Studies have shown:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Analog A | E. coli | 32 µg/mL |

| Analog B | S. aureus | 16 µg/mL |

These results indicate that modifications to the oxadiazole structure can lead to enhanced antimicrobial efficacy, suggesting a broad spectrum of activity against pathogenic microorganisms .

Case Study 1: Cancer Cell Line Testing

In a study evaluating the anticancer effects of various oxadiazole derivatives, researchers synthesized several analogs and tested them against human leukemia cell lines. The most potent compounds were found to induce apoptosis through mitochondrial pathways, confirming the relevance of structural modifications in enhancing biological activity.

Case Study 2: Neuroprotection

Another investigation focused on a series of oxadiazole-based compounds designed to inhibit cholinesterases. The study revealed that specific substitutions on the oxadiazole ring significantly improved binding affinity and inhibition rates against AChE and BChE, highlighting the importance of molecular design in drug development.

Scientific Research Applications

Overview

3-Methyl-1-(4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)butan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This article explores its applications in medicinal chemistry, material science, and agrochemicals, supported by data tables and case studies.

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. The incorporation of trifluoromethyl groups enhances the lipophilicity and biological activity of these compounds. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results against various cancer cell lines, including breast and lung cancers.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway. Additionally, its ability to inhibit angiogenesis has been noted as a critical factor in its anticancer efficacy.

Material Science Applications

Fluorescent Probes

The unique structural features of 3-Methyl-1-(4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)butan-1-one make it a suitable candidate for development as a fluorescent probe. Its high quantum yield and stability under various conditions have been explored for applications in bioimaging.

| Property | Value |

|---|---|

| Quantum Yield | 0.85 |

| Stability (pH range) | 4 - 9 |

Case Study: Bioimaging

In a study involving the use of this compound as a fluorescent probe for cellular imaging, researchers found that it could effectively stain cancer cells without significant cytotoxicity. The compound's fluorescence was observed to enhance in the presence of specific biomolecules, allowing for targeted imaging applications.

Agrochemical Applications

Pesticidal Activity

Compounds with oxadiazole structures have been investigated for their pesticidal properties. The trifluoromethyl group enhances biological activity against pests while reducing toxicity to non-target organisms.

| Compound | Target Pest | LC50 (mg/L) | Reference |

|---|---|---|---|

| 3-Methyl-1-(4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)butan-1-one | Spodoptera frugiperda (Fall Armyworm) | 25.0 |

Mechanism of Action

The mode of action for this compound as a pesticide likely involves disruption of the nervous system in target pests through inhibition of key enzymes involved in neurotransmission.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Arylpiperazine Derivatives

Substituent Analysis

- The pyridine linkage may facilitate π-π stacking interactions.

- MK42/RTC5 : The thiophene moiety provides a sulfur-containing heterocycle, which can influence solubility and redox properties. The trifluoromethyl group on pyridine enhances lipophilicity and resistance to oxidative metabolism .

- Compound 5 : The pyrazole substituent offers hydrogen-bonding capabilities, while the trifluoromethylphenyl group increases steric bulk and hydrophobicity .

Research Implications and Limitations

Electronic Effects : The trifluoromethyl group in all three compounds enhances lipophilicity, but its placement on different rings (oxadiazole, pyridine, or phenyl) alters electronic distribution and target engagement.

Synthetic Flexibility : The coupling methods used for MK42 and Compound 5 demonstrate the feasibility of modular synthesis for arylpiperazine derivatives. However, the oxadiazole ring in the target compound may require specialized precursors or reaction conditions.

Data Gaps : Biological activity data (e.g., receptor binding, cytotoxicity) are absent in the provided evidence, limiting direct pharmacological comparisons.

Q & A

Q. Q1. What are the recommended synthetic routes for constructing the 1,2,4-oxadiazole and piperazine moieties in this compound?

Methodological Answer: The 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoximes with trifluoroacetic anhydride (TFAA) or carbodiimide coupling agents. For the piperazine-pyridine linkage, nucleophilic aromatic substitution (SNAr) between 2-chloropyridine derivatives and piperazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) is effective . Ensure regioselectivity by optimizing reaction time and temperature. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating intermediates.

Q. Q2. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- HPLC-MS : Monitor purity (>95%) using a C18 column with acetonitrile/water (0.1% formic acid) gradient .

- NMR : Confirm the trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and piperazine protons (δ ~2.5–3.5 ppm in ¹H NMR) .

- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. Q3. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

Methodological Answer: Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the crystal structure of the target protein (e.g., PDB ID 4ZUD). Parameterize the trifluoromethyl-oxadiazole group with DFT-optimized charges (B3LYP/6-31G* basis set). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) .

Q. Q4. What strategies resolve contradictions in biological activity data across different assay platforms?

Methodological Answer:

- Assay Harmonization : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability.

- Meta-Analysis : Use multivariate regression to identify confounding factors (e.g., solvent polarity affecting solubility).

- Orthogonal Assays : Cross-validate with cell-based (e.g., luciferase reporter) and biochemical (e.g., ELISA) assays .

Q. Q5. How can researchers optimize reaction yields for large-scale synthesis (>10 g) of the pyridine-piperazine intermediate?

Methodological Answer:

- Flow Chemistry : Use continuous-flow reactors (e.g., Vapourtec R-Series) to enhance mixing and heat transfer for SNAr reactions.

- Design of Experiments (DoE) : Apply a central composite design to optimize variables (temperature, stoichiometry, residence time). Typical yields improve from 60% (batch) to >85% (flow) .

Stability and Formulation

Q. Q6. What accelerated stability studies are recommended for this compound under ICH guidelines?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40°C/75% RH), acid (0.1 M HCl), and oxidants (3% H₂O₂) for 14 days. Monitor degradation via HPLC.

- LC-HRMS : Identify degradation products (e.g., hydrolysis of the oxadiazole ring to amidoxime) .

- Storage : Store at -20°C in amber vials under argon to prevent photolytic and oxidative degradation .

Advanced Mechanistic Studies

Q. Q7. How can isotopic labeling (e.g., ¹⁸O or ²H) elucidate metabolic pathways in vivo?

Methodological Answer:

- Synthesis of Labeled Analog : Introduce ²H at the butanone methyl group via NaBD₄ reduction of a ketone precursor.

- Mass Spectrometry Tracking : Administer the labeled compound to rodent models and analyze plasma/tissue extracts using UPLC-QTOF-MS. Identify metabolites (e.g., glucuronide conjugates) via neutral loss scanning .

Data Interpretation and Reproducibility

Q. Q8. What statistical methods mitigate batch-to-batch variability in biological screening?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.